molecular formula C3H2ClNS B1590928 5-Chlorothiazole CAS No. 4175-73-9

5-Chlorothiazole

Cat. No.: B1590928
CAS No.: 4175-73-9
M. Wt: 119.57 g/mol
InChI Key: YBGBTGGBNZEUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorothiazole is a heterocyclic compound with the molecular formula C3H2ClNS. It is a derivative of thiazole, where a chlorine atom is substituted at the 5th position of the thiazole ring. Thiazoles are known for their biological activity and are used in various pharmaceutical and agrochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chlorothiazole can be synthesized through several methods. One common method involves the reaction of thioamides with α-haloketones. For instance, the reaction of thioacetamide with chloroacetone under acidic conditions yields this compound. Another method involves the cyclization of α-chloro-β-mercaptoacetophenone with ammonia or amines.

Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of thiazole. This process involves the direct introduction of chlorine into the thiazole ring, typically using chlorine gas in the presence of a catalyst such as iron(III) chloride. This method is favored for its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5-Chlorothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: this compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The thiazole ring can be reduced to form dihydrothiazoles.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide, using bases such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include this compound sulfoxide and this compound sulfone.

    Reduction Reactions: Products include dihydro-5-chlorothiazole.

Scientific Research Applications

Medicinal Chemistry

5-Chlorothiazole and its derivatives are frequently utilized in the synthesis of biologically active compounds. One notable application is in the development of thiazole-based pharmaceuticals, which have shown potential as antimicrobial agents, anti-inflammatory drugs, and anticancer therapies.

Case Studies:

  • Antimicrobial Activity : Research has demonstrated that compounds derived from this compound exhibit significant antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. These findings suggest that thiazole derivatives could serve as a foundation for new antibiotic formulations .
  • Anticancer Research : A study focused on the synthesis of thiazole derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .

Agricultural Applications

In agriculture, this compound has been explored for its potential as a pesticide and herbicide. Its ability to interfere with plant growth processes makes it an attractive candidate for developing new agrochemicals.

Case Studies:

  • Herbicidal Properties : Research indicates that this compound can inhibit the growth of certain weed species by disrupting their metabolic pathways. Field trials have shown that formulations containing this compound can effectively reduce weed biomass without adversely affecting crop yield .
  • Fungicidal Activity : Several studies have highlighted the fungicidal properties of thiazole derivatives, which can protect crops from fungal pathogens. These compounds have been shown to inhibit spore germination and mycelial growth, leading to reduced disease incidence in treated plants .

Material Science

The unique properties of this compound also extend to material science, where it is used in the synthesis of polymers and coatings with enhanced performance characteristics.

Applications:

  • Polymer Chemistry : this compound is used as a monomer in the production of specialty polymers that exhibit improved thermal stability and mechanical strength. These polymers find applications in coatings, adhesives, and composite materials .
  • Nanomaterials : The compound is being investigated for its role in the synthesis of nanomaterials with specific electronic or optical properties. Research suggests that incorporating thiazole units into nanostructures can enhance their conductivity and photonic properties, making them suitable for electronic devices .

Mechanism of Action

The mechanism of action of 5-chlorothiazole and its derivatives varies depending on the specific application. In general, the biological activity of this compound derivatives is attributed to their ability to interact with specific molecular targets, such as enzymes or receptors. For example, some this compound derivatives inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    2-Chlorothiazole: Similar in structure but with the chlorine atom at the 2nd position. It has different reactivity and biological activity.

    5-Bromothiazole: Similar in structure but with a bromine atom instead of chlorine. It has different physical and chemical properties.

    5-Methylthiazole: Similar in structure but with a methyl group instead of chlorine. It has different reactivity and biological activity.

Uniqueness of 5-Chlorothiazole: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 5th position makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Biological Activity

5-Chlorothiazole is a compound belonging to the thiazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a thiazole ring with a chlorine substituent, which significantly influences its biological activity. The compound can be represented structurally as follows:

C5H4ClN1S\text{C}_5\text{H}_4\text{ClN}_1\text{S}

This structure allows for various chemical transformations that are crucial in drug development.

Target of Action

This compound derivatives, particularly this compound-2-carboxamide, have been identified as promising structures in medicinal chemistry due to their ability to interact with multiple biological targets. These compounds often act through enzyme inhibition or receptor binding, affecting various biochemical pathways.

Mode of Action

The presence of different substituents on the thiazole ring alters the compound's activity. For instance, modifications can lead to enhanced anticancer properties by interfering with cellular processes such as proliferation and apoptosis.

Cellular Effects

Research indicates that this compound exhibits potent anticancer activity against several cancer cell lines, including A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer) cells. The compound has been shown to inhibit cell viability significantly, suggesting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound interacts with biomolecules through binding interactions that may lead to enzyme inhibition and altered gene expression. This interaction is crucial for its biological effects, particularly in cancer treatment.

Anticancer Activity

A study evaluated the cytotoxic effects of various thiazole derivatives, including this compound, against human cancer cell lines. The results demonstrated significant cytotoxicity comparable to standard chemotherapeutic agents like 5-fluorouracil. The majority of tested compounds exhibited promising antitumor activity .

CompoundCell LineIC50 (µM)Remarks
This compound-2-carboxamideA-54912.3Significant inhibition observed
This compound-2-carboxamideBel740210.5Comparable to standard drugs
This compound-2-carboxamideHCT-815.0Effective against proliferation

Antioxidant Properties

In vitro studies have shown that aminothiazole derivatives exhibit antioxidative properties by inhibiting lipid peroxidation. These findings suggest potential applications in neuroprotection against oxidative stress-related injuries .

Applications in Medicinal Chemistry

This compound serves as a building block for synthesizing pharmaceutical compounds with diverse biological activities, including:

  • Anticancer agents : Its derivatives are being explored for their potential in treating various cancers.
  • Antimicrobial agents : The compound shows promise in developing new antibiotics due to its ability to inhibit bacterial growth.
  • Anti-inflammatory agents : Research is ongoing to evaluate its efficacy in reducing inflammation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chlorothiazole, and how do reaction conditions influence yield and purity?

  • Methodology : Evaluate synthetic pathways (e.g., cyclization of thiourea derivatives, halogenation of thiazole precursors) by varying parameters like temperature, solvent polarity, and catalyst loading. Use HPLC or GC-MS to quantify yield and purity, and compare results against literature benchmarks .
  • Data Analysis : Tabulate reaction conditions (e.g., time, solvent, catalyst) and corresponding yields/purity to identify optimal protocols. Include error margins for reproducibility assessments .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from analogs?

  • Methodology : Apply 1^1H/13^13C NMR, IR, and mass spectrometry. For NMR, the deshielded proton at C-4 (due to chlorine’s electronegativity) and C-Cl stretching vibrations in IR (~550 cm1^{-1}) are diagnostic. Compare with computational spectra (e.g., DFT) for validation .
  • Data Contradictions : Address discrepancies in reported chemical shifts by standardizing solvent systems and referencing protocols (e.g., TMS vs. residual solvent peaks) .

Q. How can researchers ensure the reproducibility of this compound synthesis across different laboratories?

  • Methodology : Adopt standardized reporting per IUPAC guidelines: document exact molar ratios, purification methods (e.g., column chromatography gradients), and instrument calibration details. Use peer-reviewed protocols from journals like Beilstein Journal of Organic Chemistry .
  • Quality Control : Implement triplicate experiments with internal controls (e.g., known impurities spiked into samples) to validate analytical methods .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : Perform kinetic studies under varying palladium catalyst systems (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2). Use DFT calculations to map transition states and identify electronic effects (e.g., chlorine’s inductive impact on C-5 reactivity) .
  • Data Interpretation : Contrast experimental regioselectivity ratios with computational predictions to refine mechanistic models .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions (e.g., photochemical transformations)?

  • Methodology : Use molecular docking or MD simulations to model excited-state behavior. Validate with UV-vis spectroscopy and transient absorption studies to correlate computational predictions with experimental outcomes .
  • Limitations : Address discrepancies between predicted and observed reaction pathways by adjusting basis sets (e.g., B3LYP/6-31G*) or solvation models .

Q. If studies report conflicting data on the stability of this compound under acidic conditions, what methodological approaches can resolve these discrepancies?

  • Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with pH-controlled buffers. Use LC-MS to track degradation products (e.g., hydrolysis to thiol derivatives) and compare degradation kinetics across studies .
  • Root-Cause Analysis : Investigate differences in experimental setups (e.g., oxygen exclusion, light exposure) using factorial design experiments .

Q. How do solvent effects and catalyst choice influence the regioselectivity of this compound in cross-coupling reactions?

  • Methodology : Screen solvents (e.g., DMF vs. THF) and ligands (e.g., biphenyl vs. tricyclohexylphosphine) in Pd-catalyzed reactions. Use multivariate analysis (e.g., PCA) to isolate solvent polarity and coordinating ability as key variables .
  • Data Presentation : Create 3D surface plots to visualize interactions between solvent/catalyst variables and regioselectivity outcomes .

Q. Methodological Frameworks

  • Research Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses, ensuring alignment with gaps in thiazole chemistry .
  • Literature Review : Use structured searches in SciFinder or Reaxys with keywords like "this compound AND synthesis" or "thiazole reactivity," filtered by publication date (post-2015) and impact factor .
  • Data Validation : Follow CONSORT-EHEALTH guidelines for reporting analytical reproducibility, including raw data deposition in repositories like Zenodo .

Properties

IUPAC Name

5-chloro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNS/c4-3-1-5-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGBTGGBNZEUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569693
Record name 5-Chloro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4175-73-9
Record name 5-Chlorothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4175-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chlorothiazole
Reactant of Route 2
5-Chlorothiazole
Reactant of Route 3
5-Chlorothiazole
Reactant of Route 4
5-Chlorothiazole
Reactant of Route 5
5-Chlorothiazole
Reactant of Route 6
5-Chlorothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.